
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction typically requires a catalyst, such as iodine, and is carried out under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Substitution: Formation of 2-amino-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone or 2-thio-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-Chloro-1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the methyl group, which may alter its steric properties and reactivity.
Uniqueness
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the chloro, hydroxy, and methyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
37703-60-9 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(10(16)7-13)12(17)15(14-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 |
Clave InChI |
LVSFKHRPDJUKLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
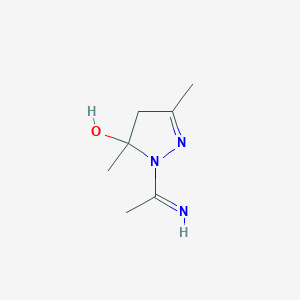
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
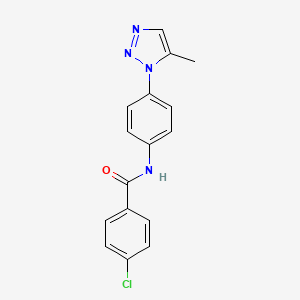
![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
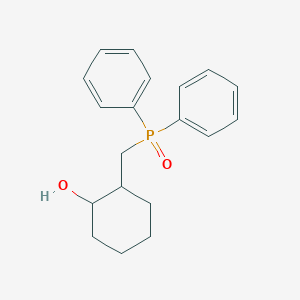
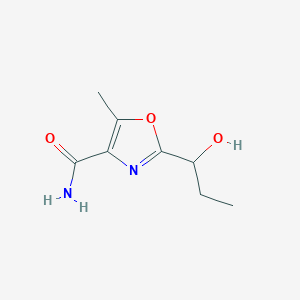
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
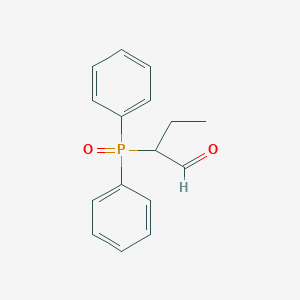
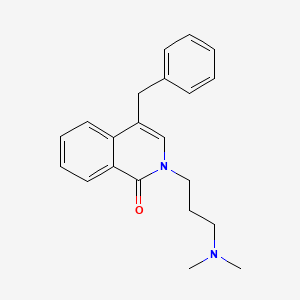
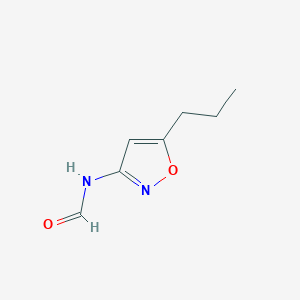
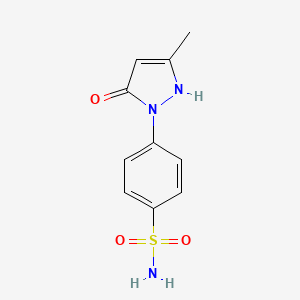
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
